molecular formula C13H20O B14419996 2-Methyl-5-(prop-1-en-2-yl)-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol CAS No. 82431-50-3

2-Methyl-5-(prop-1-en-2-yl)-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol

Cat. No.: B14419996
CAS No.: 82431-50-3
M. Wt: 192.30 g/mol
InChI Key: ISICKZDUMMJPNL-UHFFFAOYSA-N
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Description

2-Methyl-5-(prop-1-en-2-yl)-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol is an organic compound that belongs to the class of cyclohexenols This compound features a cyclohexene ring substituted with methyl, prop-1-en-2-yl, and prop-2-en-1-yl groups, along with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(prop-1-en-2-yl)-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization. The choice of solvents and catalysts is crucial to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(prop-1-en-2-yl)-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds in the cyclohexene ring can be reduced to form a cyclohexane derivative.

    Substitution: The methyl and propyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenation reagents such as bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a cyclohexenone, while reduction could produce a cyclohexanol.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol: Lacks the prop-2-en-1-yl group.

    5-(Prop-1-en-2-yl)-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol: Lacks the methyl group.

    2-Methyl-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol: Lacks the prop-1-en-2-yl group.

Uniqueness

The presence of both prop-1-en-2-yl and prop-2-en-1-yl groups, along with the methyl group, makes 2-Methyl-5-(prop-1-en-2-yl)-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol unique

Properties

82431-50-3

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

2-methyl-5-prop-1-en-2-yl-1-prop-2-enylcyclohex-2-en-1-ol

InChI

InChI=1S/C13H20O/c1-5-8-13(14)9-12(10(2)3)7-6-11(13)4/h5-6,12,14H,1-2,7-9H2,3-4H3

InChI Key

ISICKZDUMMJPNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1(CC=C)O)C(=C)C

Origin of Product

United States

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